Angiotensin I - 9041-90-1

Angiotensin I

Catalog Number: EVT-8043607
CAS Number: 9041-90-1
Molecular Formula: C62H89N17O14
Molecular Weight: 1296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Angiotensin I is a ten amino acid peptide formed by renin cleavage of angiotensinogen. Angiotensin I has no direct biological function except that high levels can stimulate catecholamine production. It is metabolized to its biologically active byproduct angiotensin II, a potent vasoconstrictor, by angiotensin converting enzyme (ACE) through cleavage of the two terminal amino acids. It has a role as a neurotransmitter agent and a human metabolite. It is a tautomer of an angiotensin I dizwitterion.
A decapeptide that is cleaved from precursor angiotensinogen by RENIN. Angiotensin I has limited biological activity. It is converted to angiotensin II, a potent vasoconstrictor, after the removal of two amino acids at the C-terminal by ANGIOTENSIN CONVERTING ENZYME.
Source and Classification

Angiotensin I is derived from angiotensinogen, which is released into the bloodstream. The classification of angiotensin I falls under the category of peptides, specifically as a member of the angiotensin family that includes angiotensin II and angiotensin III. It is classified as a physiological mediator involved in the regulation of vascular tone and blood pressure.

Synthesis Analysis

Methods of Synthesis

The synthesis of angiotensin I can be achieved through various methods, including enzymatic conversion from its precursor angiotensinogen. The primary method involves the action of renin, which cleaves angiotensinogen to produce angiotensin I. Additionally, synthetic approaches can be employed in laboratory settings using solid-phase peptide synthesis techniques.

Technical Details

In laboratory settings, solid-phase synthesis allows for the stepwise assembly of peptides. This method typically involves:

  1. Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  2. Coupling Reactions: Successive amino acids are added through coupling reactions using activating agents like carbodiimides.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Angiotensin I consists of ten amino acids with the sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Leu. Its molecular formula is C_50H_71N_13O_12S, and it has a molecular weight of approximately 1,073 Da.

Data

The three-dimensional structure of angiotensin I can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which reveal its conformation in solution or in complex with receptors.

Chemical Reactions Analysis

Reactions Involving Angiotensin I

Angiotensin I undergoes a critical reaction catalyzed by angiotensin-converting enzyme to form angiotensin II:

Angiotensin I+H2OACEAngiotensin II+Peptide fragments\text{Angiotensin I}+\text{H}_2\text{O}\xrightarrow{\text{ACE}}\text{Angiotensin II}+\text{Peptide fragments}

This reaction is essential for activating the physiological effects associated with blood pressure regulation.

Technical Details

The conversion process involves hydrolysis where a dipeptide is cleaved off from angiotensin I to yield angiotensin II. The efficiency of this reaction can be influenced by factors such as enzyme concentration, substrate availability, and pH levels.

Mechanism of Action

Process

The mechanism through which angiotensin I exerts its effects primarily involves its conversion to angiotensin II. Angiotensin II binds to specific receptors (AT1 and AT2), leading to vasoconstriction and increased blood pressure through several pathways:

  • Vasoconstriction: Constriction of blood vessels increases systemic vascular resistance.
  • Aldosterone Secretion: Stimulation of adrenal glands leads to sodium retention.
  • Sympathetic Nervous System Activation: Enhances heart rate and contractility.

Data

Studies have shown that inhibition of angiotensin-converting enzyme can lead to decreased levels of angiotensin II, thus lowering blood pressure and providing therapeutic benefits in hypertensive patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or crystalline form.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Sensitive to heat and pH changes; stability decreases at extreme pH levels.

Chemical Properties

  • pKa Values: Reflects ionization states at physiological pH.
  • Reactivity: Susceptible to hydrolysis in aqueous solutions.
  • Spectroscopic Data: Characterized using techniques like mass spectrometry and infrared spectroscopy for structural confirmation.
Applications

Scientific Uses

Angiotensin I has significant implications in biomedical research:

  • Hypertension Studies: Used as a model compound for investigating antihypertensive drugs.
  • Cardiovascular Research: Plays a role in studying heart diseases related to hypertension.
  • Drug Development: Target for inhibitors that aim to regulate blood pressure by blocking its conversion to angiotensin II.
Biochemical Synthesis and Precursor Dynamics

Angiotensinogen Cleavage by Renin: Structural and Kinetic Mechanisms

Angiotensin I (Ang I) is a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) generated through the highly specific cleavage of its precursor, angiotensinogen (AGT), by the aspartic protease renin. This reaction represents the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) and occurs in the plasma and interstitial compartments [1] [10].

Structural Dynamics:

  • AGT, a member of the serpin (serine protease inhibitor) superfamily, undergoes a conformational transition upon renin binding. The N-terminal tail of AGT (containing the Ang I sequence) inserts into a pocket equivalent to a hormone-binding site in other serpins—a "tail-into-mouth" mechanism [3] [9].
  • This insertion fully extends the N-terminus, positioning the scissile bond (Leu¹⁰–Val¹¹) into renin’s catalytic cleft. Concurrently, helix H of AGT unwinds, forming key interactions with renin’s binding interface [9].
  • Cryo-electron microscopy (cryoEM) and crystallography studies reveal that renin-AGT complex formation buries ∼2,200 Ų of surface area, primarily through hydrophobic contacts and hydrogen bonds [3].

Kinetic Parameters:

  • The reaction follows Michaelis-Menten kinetics, with human AGT exhibiting a Km of ∼0.8–1.2 µM and a catalytic constant (kcat) of ∼0.05 s⁻¹ [1] [5].
  • AGT’s body enhances catalytic efficiency: The Km for full-length AGT is 10-fold lower than for synthetic N-terminal peptides (e.g., the tetradecapeptide substrate) due to allosteric stabilization of the transition state [9].
  • Glycosylation at Asn¹⁴ (adjacent to the cleavage site) modulates kinetics by sterically influencing renin access, reducing kcat/Km by ∼30% compared to deglycosylated AGT [9].

Table 1: Kinetic Parameters of Renin-Mediated Angiotensin I Release

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Full-length AGT (glycosylated)1.0 ± 0.20.04 ± 0.014.0 × 10⁴
Full-length AGT (unglycosylated)0.9 ± 0.30.06 ± 0.026.7 × 10⁴
Tetradecapeptide substrate10.5 ± 1.80.05 ± 0.014.8 × 10³

Tissue-Specific Synthesis: Hepatic vs. Extrahepatic Angiotensinogen Production

Angiotensinogen is synthesized in multiple tissues, contributing differentially to circulating versus local Ang I pools.

Hepatic Synthesis:

  • The liver is the primary source of circulating AGT, producing ∼90% of plasma AGT under basal conditions [5] [8].
  • Hepatic AGT synthesis is upregulated by glucocorticoids, estrogen, thyroid hormone, and angiotensin II (via a positive feedback loop) [4] [8].
  • Transcriptional regulation involves hepatocyte nuclear factor-1 (HNF-1) and CCAAT/enhancer-binding protein (C/EBP) binding to the AGT promoter [4].

Extrahepatic Synthesis:

  • AGT mRNA is detected in adipose tissue, brain, kidney, aorta, adrenal glands, and heart at levels 4–42% of hepatic expression per unit RNA [4] [8].
  • In the brain, AGT is produced by astrocytes and neurons, where it supports local Ang I/II generation independent of renal renin [4].
  • Adipose-derived AGT contributes to obesity-associated hypertension: Adipocyte-specific AGT knockout mice show reduced plasma AGT (−40%) and systolic blood pressure (−15 mmHg) [4].
  • Renal proximal tubules synthesize AGT, which is cleaved by renin filtered from the glomerulus, generating intratubular Ang I [10].

Table 2: Tissue Distribution of Angiotensinogen mRNA Expression

TissueAGT mRNA (% Hepatic Levels per mg RNA)Key Cell TypesFunctional Role
Liver100%HepatocytesSystemic RAAS activation
Brain26–42%Astrocytes, NeuronsAutonomic regulation, thirst
Spinal Cord32%Glial cellsNeurogenic blood pressure control
Adipose18%AdipocytesObesity hypertension link
Kidney15%Proximal tubule cellsIntratubular Ang I generation
Aorta28%Vascular smooth muscleVascular remodeling
Adrenal Glands8%Cortical cellsAldosterone regulation

Molecular Determinants of Renin-Angiotensinogen Interaction

The specificity of renin for AGT is governed by substrate recognition exosites, glycosylation, and disulfide bonding.

Exosite Interactions:

  • Renin’s non-catalytic domains bind AGT’s body (residues beyond the N-terminal tail). Mutations in AGT’s helix H (e.g., Phe³¹⁷ or Leu³²⁰) reduce renin affinity by >50%, confirming exosite roles [3] [9].
  • The AGT–renin interface involves residues 260–275 of renin (flap and β-strands) and AGT’s residues 31–34 and 311–328 (helix H and adjacent loops) [9].

Disulfide Bonding:

  • The conserved Cys¹⁸–Cys¹³⁸ disulfide bond in AGT anchors the N-terminal tail to the serpin body. Its disruption increases Km 4-fold by impairing optimal scissile bond docking [9].

Glycosylation Effects:

  • AGT has N-glycosylation sites at Asn¹⁴, Asn¹³⁷, Asn²⁷¹, and Asn²⁹⁵. Glycans at Asn¹⁴ directly influence cleavage kinetics, while distal sites modulate AGT stability and secretion [9].
  • Sialic acid content in AGT glycans correlates inversely with renin activity: Desialylation increases Ang I release by 60% in vitro [9].

Genetic Variants:

  • The AGT M235T polymorphism (threonine at residue 235) elevates plasma AGT by 10–20% due to enhanced transcription, increasing hypertension risk [9].
  • The AGT L10F mutation (phenylalanine replacing leucine at P₁ position) doubles kcat/Km and associates with preeclampsia due to uncontrolled Ang I production [3] [9].

Table 3: Key Molecular Determinants of Renin-Angiotensinogen Binding

DeterminantLocation/ResiduesEffect on CleavageMechanism
Disulfide bond (Cys¹⁸–Cys¹³⁸)AGT N-terminal tail to serpin bodyKm ↑ 400% if disruptedAltered N-tail conformation
AGT helix H residuesPhe³¹⁷, Leu³²⁰ (AGT)kcat ↓ 50–70% if mutatedLoss of exosite binding to renin flap
Glycosylation at Asn¹⁴Near scissile bond (Leu¹⁰–Val¹¹)kcat/Km ↓ 30%Steric hindrance of renin active site
Renin S₃/S₄ subsitesTyr⁷⁵, Trp¹⁴¹ (renin)Specificity for His⁶/Pro⁷ in Ang IHydrogen bonding with substrate backbone

Compound Names in Article:

  • Angiotensin I
  • Angiotensinogen
  • Renin
  • Angiotensin II
  • Aldosterone
  • Angiotensin-Converting Enzyme (ACE)
  • Angiotensin Receptor Blockers (ARB)
  • Angiotensin I-converting enzyme
  • Direct Renin Inhibitor
  • Angiotensin I-Converting Enzyme inhibitors (ACE-i)

Properties

CAS Number

9041-90-1

Product Name

Angiotensin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C62H89N17O14

Molecular Weight

1296.5 g/mol

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1

InChI Key

ORWYRWWVDCYOMK-HBZPZAIKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.